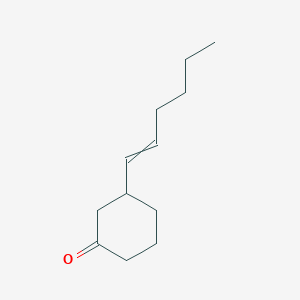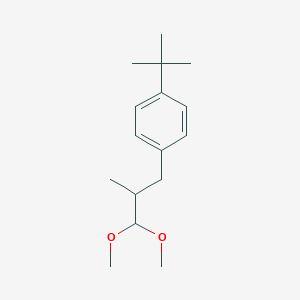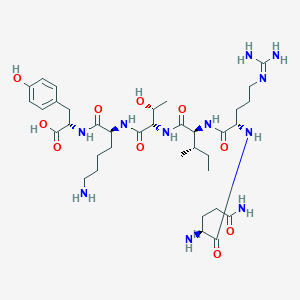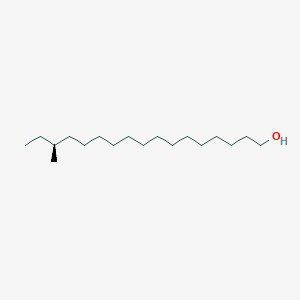
1,1'-Bis(6-sulfanylhexyl)-4,4'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C22H34N2S2I2 It is a bipyridinium derivative with sulfanylhexyl groups attached to the nitrogen atoms of the bipyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 6-bromohexanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridinium ring can be reduced to form the corresponding bipyridine.
Substitution: The iodine atoms can be substituted with other nucleophiles such as halides or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium salts.
Scientific Research Applications
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets such as enzymes and receptors. The bipyridinium moiety can intercalate into DNA, affecting its replication and transcription. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridinium: Similar structure but without the diiodide salt.
4,4’-Bipyridine: The parent compound without the sulfanylhexyl groups.
6,6’-Dithiodihexanol: Contains similar sulfanylhexyl groups but lacks the bipyridinium core.
Uniqueness
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide is unique due to the presence of both the bipyridinium core and the sulfanylhexyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
642494-21-1 |
|---|---|
Molecular Formula |
C22H34I2N2S2 |
Molecular Weight |
644.5 g/mol |
IUPAC Name |
6-[4-[1-(6-sulfanylhexyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]hexane-1-thiol;diiodide |
InChI |
InChI=1S/C22H32N2S2.2HI/c25-19-7-3-1-5-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-6-2-4-8-20-26;;/h9-12,15-18H,1-8,13-14,19-20H2;2*1H |
InChI Key |
RKQSBYUQAOGEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCS)CCCCCCS.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)

![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)

![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)


![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)

